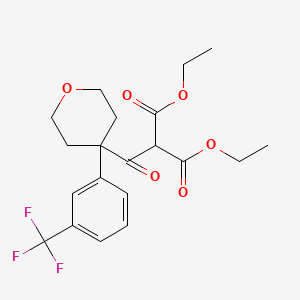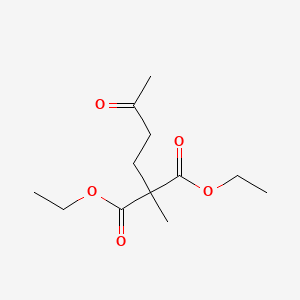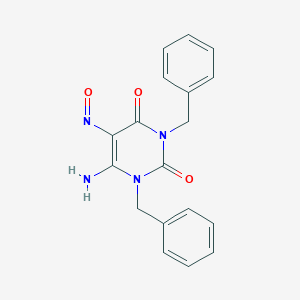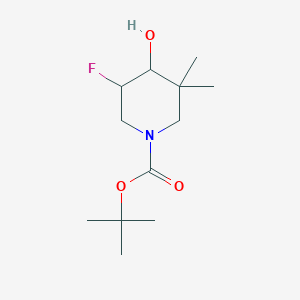
trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C12H22FNO3 and a molecular weight of 247.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoro group, a hydroxy group, and a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of Fluoro and Hydroxy Groups: The fluoro and hydroxy groups can be introduced through selective fluorination and hydroxylation reactions, respectively.
Industrial Production Methods:
Industrial production of cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or alkyl halides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities .
Biology:
In biological research, this compound is used to study the effects of fluorinated and hydroxylated piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine:
In medicinal chemistry, cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates with improved pharmacokinetic and pharmacodynamic properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
- cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid methyl ester
- cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid ethyl ester
- cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid isopropyl ester
Comparison:
Compared to its similar compounds, cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester exhibits unique properties due to the presence of the tert-butyl ester group. This group imparts increased steric hindrance and lipophilicity, which can influence the compound’s reactivity, solubility, and biological activity .
Eigenschaften
Molekularformel |
C12H22FNO3 |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
tert-butyl 5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZXQXELYTJRBLOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


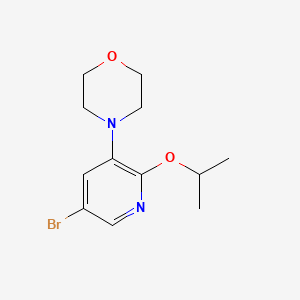
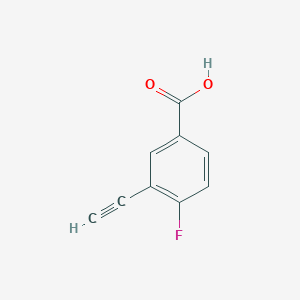
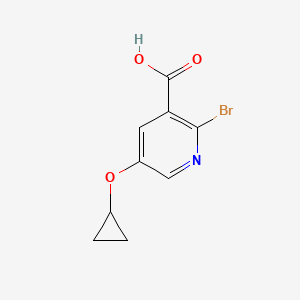
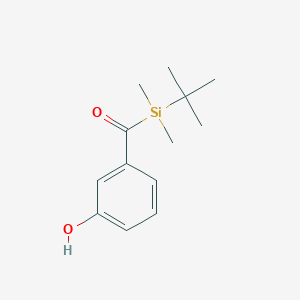
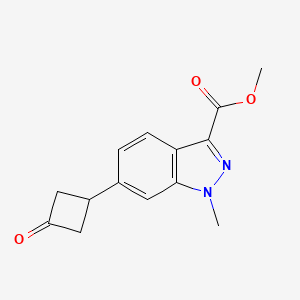
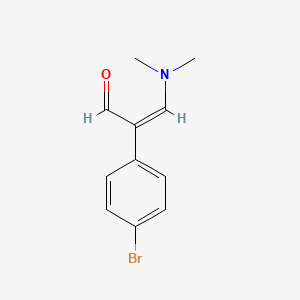
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
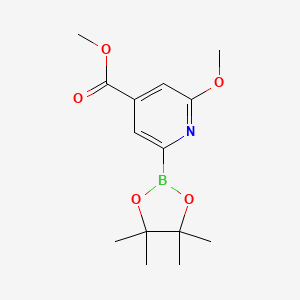
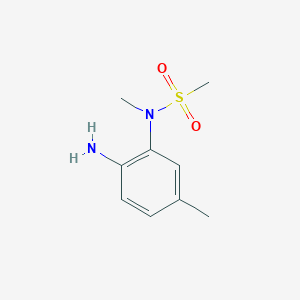
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
